molecular formula C17H14N4OS B2504895 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine CAS No. 2380057-02-1

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B2504895
CAS No.: 2380057-02-1
M. Wt: 322.39
InChI Key: KZBXORBBOOLFFG-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine is a complex heterocyclic compound that features a combination of furan, thiophene, and pyrido[3,4-d]pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine typically involves multi-step reactions that include the formation of the furan and thiophene rings, followed by their integration into the pyrido[3,4-d]pyrimidine framework. Common synthetic methods for such heterocyclic compounds include:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic routes to maximize yield and purity. This can include the use of microwave irradiation to accelerate reaction times and improve product yields .

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form sulfoxides and sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine is unique due to its combination of furan, thiophene, and pyrido[3,4-d]pyrimidine moieties, which confer a diverse range of chemical and biological properties. This structural diversity makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]pyrido[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-2-16(22-6-1)14(12-4-7-23-10-12)8-19-17-13-3-5-18-9-15(13)20-11-21-17/h1-7,9-11,14H,8H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBXORBBOOLFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC2=NC=NC3=C2C=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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